

Genetic polymorphisms of CYP2C19 and 5-Hydroxylansoprazole levels

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An In-depth Technical Guide: Genetic Polymorphisms of CYP2C19 and Their Impact on 5-Hydroxylansoprazole Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lansoprazole, a widely prescribed proton pump inhibitor (PPI), is primarily metabolized in the liver by the cytochrome P450 enzyme system. The principal metabolic pathway, 5-hydroxylation, is catalyzed by the polymorphic enzyme CYP2C19, leading to the formation of **5-hydroxylansoprazole**.^{[1][2]} Genetic variations in the CYP2C19 gene result in distinct metabolizer phenotypes, which significantly alter the pharmacokinetics of lansoprazole and the plasma concentrations of its main metabolite, **5-hydroxylansoprazole**.^[3] This variability has profound implications for the efficacy and safety of lansoprazole-based therapies. This technical guide provides a comprehensive overview of the interplay between CYP2C19 genotypes and **5-hydroxylansoprazole** levels, presenting key pharmacokinetic data, detailed experimental methodologies, and visual representations of the core biological and experimental processes.

Introduction to Lansoprazole Metabolism and CYP2C19

Lansoprazole is a cornerstone in the management of acid-related gastrointestinal disorders.[1] Its therapeutic action relies on the irreversible inhibition of the gastric H⁺/K⁺ ATPase (proton pump) in parietal cells. The clinical response to lansoprazole is heavily influenced by its systemic exposure, which is dictated by its metabolic clearance.

The biotransformation of lansoprazole occurs predominantly via two pathways:

- 5-Hydroxylation: Catalyzed mainly by CYP2C19, this is the primary metabolic route, producing the major plasma metabolite, **5-hydroxylansoprazole**. [1][4]
- Sulfonation: A lesser pathway mediated by CYP3A4, which forms lansoprazole sulfone. [1][4]

The gene encoding the CYP2C19 enzyme is highly polymorphic, leading to the expression of enzymes with varying functional activity.[3] This genetic diversity is the primary determinant of inter-individual and inter-ethnic variability in lansoprazole metabolism and, consequently, in the systemic exposure to both the parent drug and its 5-hydroxy metabolite.[5]

CYP2C19 Genetic Polymorphisms and Metabolizer Phenotypes

Genetic variations within the CYP2C19 gene are used to classify individuals into distinct metabolizer phenotypes, which predict their capacity to metabolize lansoprazole and other CYP2C19 substrates.

Key CYP2C19 Alleles

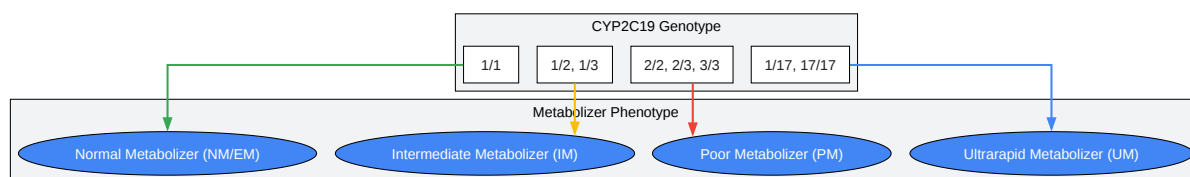
Several alleles of the CYP2C19 gene have been identified, with the most clinically relevant including:

- CYP2C19*1: The wild-type allele, associated with normal enzyme function.[6]
- CYP2C19*2 and CYP2C19*3: Loss-of-function alleles that are the most common causes of deficient CYP2C19 activity.[7]
- CYP2C19*17: An allele associated with increased transcription and, consequently, ultra-rapid metabolism of CYP2C19 substrates.[8]

Genotype-to-Phenotype Classification

Based on the combination of alleles, individuals can be categorized into the following phenotypes:

- Poor Metabolizers (PMs): Carry two loss-of-function alleles (e.g., 2/2, 2/3, 3/3). They exhibit significantly reduced or absent CYP2C19 activity.[9]
- Intermediate Metabolizers (IMs): Heterozygous carriers of one functional and one loss-of-function allele (e.g., 1/2, 1/3). They have decreased CYP2C19 activity compared to normal metabolizers.[9][10]
- Normal Metabolizers (NMs) or Extensive Metabolizers (EMs): Carry two functional alleles (e.g., 1/1).
- Ultrarapid Metabolizers (UMs): Carry at least one increased-function allele, most commonly 17 (e.g., *1/17, 17/17). They exhibit higher-than-normal CYP2C19 activity.[9]



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Caption: CYP2C19 Genotype to Phenotype Correlation.

Data Presentation: Pharmacokinetic Impact of CYP2C19 Polymorphisms

The CYP2C19 genotype has a pronounced effect on the pharmacokinetic parameters of both lansoprazole and **5-hydroxylansoprazole**.

Lansoprazole Pharmacokinetics by CYP2C19 Phenotype

Poor metabolizers exhibit significantly higher plasma concentrations and exposure (AUC) to lansoprazole compared to normal and intermediate metabolizers, due to reduced metabolic clearance.^[11]

Table 1: Pharmacokinetic Parameters of Lansoprazole (30 mg Single Dose) by CYP2C19 Metabolizer Group

Parameter	Homozygous EM (hmEM)	Heterozygous EM (htEM)	Poor Metabolizer (PM)	P-value
Cmax (ng/mL)	754.4 ± 201.3	1251.5 ± 401.2	2101.3 ± 451.3	< 0.001
AUC0-t (ng·h/mL)	4508.8 ± 1241.2	9289.3 ± 3406.7	36099.9 ± 10105.2	< 0.001
AUC0-inf (ng·h/mL)	4531.1 ± 1245.3	9482.1 ± 3501.4	38281.3 ± 10899.7	< 0.001

Data adapted from a study in healthy Chinese volunteers. Values are presented as mean ± SD.^[1]

5-Hydroxylansoprazole Pharmacokinetics by CYP2C19 Phenotype

Conversely, the formation of **5-hydroxylansoprazole** is dependent on CYP2C19 activity. While PMs have higher lansoprazole levels, the formation of its 5-hydroxy metabolite is impaired.

Table 2: Pharmacokinetic Parameters of **5-Hydroxylansoprazole** (Following 30 mg Lansoprazole Dose) by CYP2C19 Metabolizer Group

Parameter	Homozygous EM (hmEM)	Heterozygous EM (htEM)	Poor Metabolizer (PM)	P-value
Cmax (ng/mL)	105.7 ± 35.1	96.2 ± 29.8	51.1 ± 15.3	< 0.001 (hmEM vs PM; htEM vs PM)
AUC0-t (ng·h/mL)	226.3 ± 82.4	229.4 ± 83.2	157.3 ± 41.9	> 0.05
AUC0-inf (ng·h/mL)	230.5 ± 83.1	241.8 ± 90.7	173.4 ± 37.4	> 0.05

Data adapted from a study in healthy Chinese volunteers. Values are presented as mean ± SD. [\[1\]](#)[\[12\]](#)

Metabolic Ratio

The metabolic ratio of lansoprazole to **5-hydroxylansoprazole** serves as a reliable in vivo indicator of CYP2C19 activity.[\[8\]](#)

Table 3: Lansoprazole / **5-Hydroxylansoprazole** Metabolic Ratio by CYP2C19 Genotype

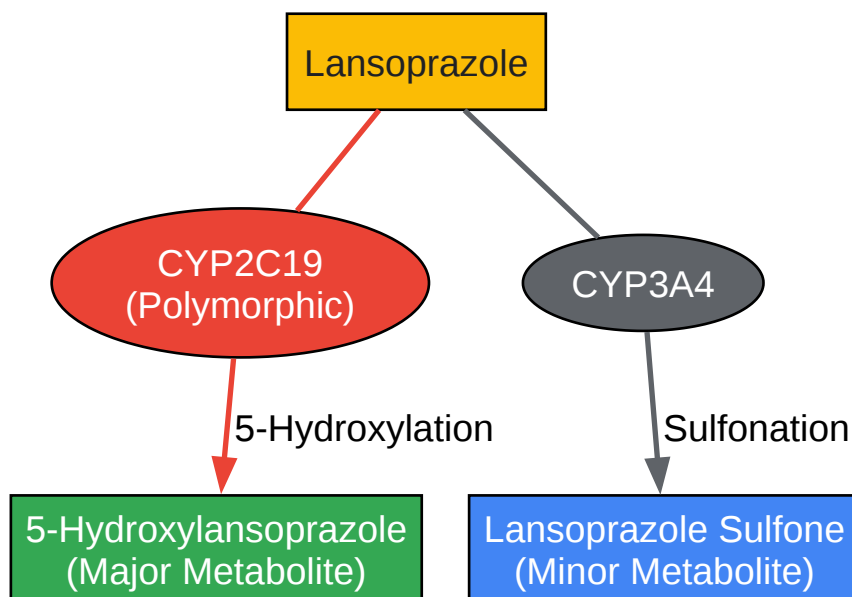
Genotype Group	Metabolic Ratio (Mean ± SD)
CYP2C1917/17 (UM)	2.8 ± 2.1
CYP2C191/1 (NM)	6.1 ± 4.5
CYP2C192/2 (PM)	63.5 ± 12.2

Data derived from plasma concentrations 3 hours post-dose in a pediatric population.[\[8\]](#)

Visualization of Key Pathways and Workflows

Lansoprazole Metabolic Pathway

Lansoprazole is metabolized into **5-hydroxylansoprazole** and lansoprazole sulfone via two distinct cytochrome P450 pathways.



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Caption: Metabolic Pathways of Lansoprazole.

Experimental Protocols

CYP2C19 Genotyping

Accurate determination of a patient's CYP2C19 genotype is the first step in pharmacogenetic assessment.

Protocol: Genotyping by Real-Time PCR (TaqMan® Assay)

This method uses allele-specific probes to detect single nucleotide polymorphisms (SNPs) associated with different CYP2C19 alleles.[6]

- **Sample Collection:** Collect 3-5 mL of whole blood in an EDTA (lavender top) tube.
- **DNA Extraction:** Isolate genomic DNA from the whole blood sample using a commercially available kit (e.g., Qiagen QIAamp DNA Blood Mini Kit). Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).

- PCR Amplification:
 - Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific TaqMan® genotyping assay mix for the target SNP (e.g., for CYP2C192, CYP2C193). The assay mix includes forward and reverse primers and two allele-specific probes labeled with different fluorescent dyes (e.g., VIC® and FAM™).
 - Add a standardized amount of genomic DNA to each well of a 96-well PCR plate.
 - Add the master mix to the wells.
- Real-Time PCR and Allelic Discrimination:
 - Perform the PCR reaction in a real-time PCR instrument. The thermal cycling protocol typically involves an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.
 - During the annealing/extension phase, the fluorescent probes bind to their target sequence. The 5' nuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal.
 - The instrument measures the fluorescence of each dye at the end of each cycle.
- Data Analysis: The software generates an allelic discrimination plot, clustering samples into three groups based on the end-point fluorescence: homozygous for allele 1, homozygous for allele 2, or heterozygous. This allows for the unambiguous assignment of the genotype for each SNP.



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Caption: Experimental Workflow for CYP2C19 Genotyping.

Quantification of Lansoprazole and 5-Hydroxylansoprazole in Plasma

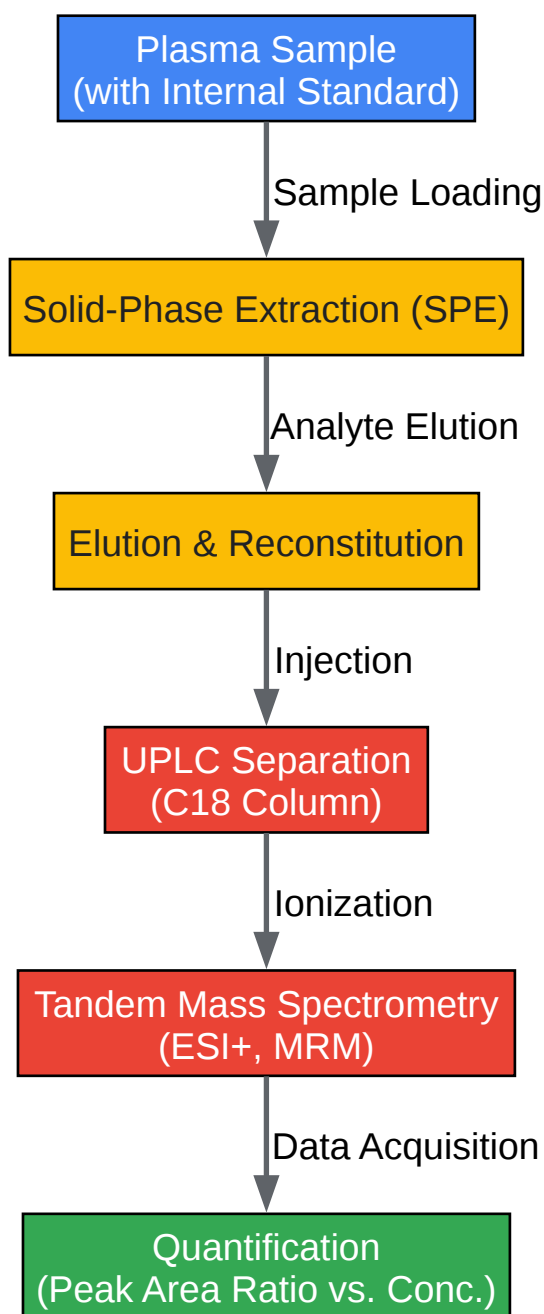
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.[\[13\]](#)
[\[14\]](#)

Protocol: Bioanalytical Method using LC-MS/MS

- Sample Collection: Collect blood samples into heparinized tubes at predetermined time points after lansoprazole administration. Centrifuge immediately to separate plasma and store at -80°C until analysis.
- Sample Preparation (Solid-Phase Extraction - SPE):
 - Thaw plasma samples on ice.
 - To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of lansoprazole or another PPI like omeprazole).[\[15\]](#)
 - Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
 - Load the plasma sample onto the cartridge.
 - Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
 - Elute the analytes (lansoprazole and **5-hydroxylansoprazole**) with a strong organic solvent (e.g., methanol or acetonitrile).
 - Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
- LC-MS/MS Analysis:
 - Chromatography: Inject the reconstituted sample into an HPLC or UPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution

using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

- Mass Spectrometry: The column eluent is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor ion → product ion transitions for lansoprazole, **5-hydroxylansoprazole**, and the internal standard. For example:
 - Lansoprazole: m/z 370.1 → 252.1
 - **5-Hydroxylansoprazole**: m/z 386.1 → 268.1
- Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of calibration standards. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.



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Caption: Bioanalytical Workflow for Drug Quantification.

Conclusion

The genetic polymorphisms of CYP2C19 are a critical determinant of the pharmacokinetic profile of lansoprazole and the formation of its primary metabolite, **5-hydroxylansoprazole**. The data clearly demonstrate that individuals with deficient CYP2C19 activity (PMs and IMs)

have significantly higher exposure to the parent drug and lower formation of the 5-hydroxy metabolite, whereas ultrarapid metabolizers show the opposite trend. This variability directly impacts clinical outcomes, including efficacy in acid suppression and H. pylori eradication.

For drug development professionals and researchers, a thorough understanding of these pharmacogenetic principles is essential. Integrating CYP2C19 genotyping into clinical trials can help explain inter-subject variability and can guide dose adjustments. The detailed experimental protocols provided herein offer a robust framework for conducting such assessments. Ultimately, leveraging knowledge of CYP2C19 genetics is a key step toward the precision dosing of lansoprazole and other PPIs, optimizing therapeutic benefit while minimizing potential risks.

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References

- 1. tandfonline.com [tandfonline.com]
- 2. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of CYP2C19 pharmacogenetic polymorphism on proton pump inhibitor-based therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective disposition of lansoprazole in relation to CYP2C19 genotypes in the presence of fluvoxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.cpicpgx.org [files.cpicpgx.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of lansoprazole as a probe for assessing cytochrome P450 2C19 activity and genotype-phenotype correlation in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytochrome P450 2C19 (CYP2C19) | St. Jude Research [stjude.org]

- 10. childrensmn.org [childrensmn.org]
- 11. [ClinPGx](https://clinpgx.org) [clinpgx.org]
- 12. The effect of CYP2C19 activity on pharmacokinetics of lansoprazole and its active metabolites in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of CYP2C19 polymorphism on the pharmacokinetics of lansoprazole and its main metabolites in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
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